N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide

Catalog No.
S3939125
CAS No.
M.F
C16H15ClN2O5
M. Wt
350.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide

Product Name

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide

IUPAC Name

N-[(4-chlorophenyl)methyl]-4,5-dimethoxy-2-nitrobenzamide

Molecular Formula

C16H15ClN2O5

Molecular Weight

350.75 g/mol

InChI

InChI=1S/C16H15ClN2O5/c1-23-14-7-12(13(19(21)22)8-15(14)24-2)16(20)18-9-10-3-5-11(17)6-4-10/h3-8H,9H2,1-2H3,(H,18,20)

InChI Key

QVRHSZLGGYFPLR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-])OC

The exact mass of the compound N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is 350.0669493 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound characterized by its complex structure, which includes a nitro group, two methoxy groups, and a chlorobenzyl moiety. The molecular formula for this compound is C16H17ClN2O4, indicating the presence of chlorine, nitrogen, and oxygen in addition to carbon and hydrogen. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: The methoxy groups can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles under suitable conditions.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide has been investigated in various studies. Preliminary research suggests that compounds with similar structures may exhibit:

  • Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer activity: The nitro group may contribute to cytotoxic effects against certain cancer cell lines.
  • Enzyme inhibition: Compounds with similar functional groups have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.

The synthesis of N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide typically involves several key steps:

  • Nitration: Starting with 4,5-dimethoxybenzamide, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
  • Benzylation: The resulting nitrated product is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final compound.

This multi-step synthesis allows for the construction of the desired molecular framework while introducing functional groups that enhance biological activity.

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting specific diseases.
  • Chemical research: As a versatile intermediate, it can be used in further synthetic transformations to create more complex molecules.
  • Agricultural chemistry: Compounds with similar structures have been explored for use as agrochemicals due to their biological activity.

These applications highlight its significance in both medicinal and industrial chemistry.

Several compounds share structural similarities with N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide. These include:

Compound NameKey Features
N-(3-chlorophenethyl)-4-nitrobenzamideContains a nitro group; studied for anticancer properties.
N-[2-(dimethylamino)-2-phenylethyl]-4,5-dimethoxy-2-nitrobenzamideFeatures dimethylamino group; exhibits different biological activities.
N-(2,2-diphenylethyl)-4-nitrobenzamideSimilar amide structure; investigated for enzyme inhibition.

N-(4-chlorobenzyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific arrangement of substituents which may confer distinct biological activities compared to these related compounds. Its chlorobenzyl moiety and dual methoxy groups could enhance lipophilicity and bioavailability, making it a subject of interest for further study in drug development.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

350.0669493 g/mol

Monoisotopic Mass

350.0669493 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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